

Epietiocholanolone reference intervals in healthy and diseased populations.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epietiocholanolone*

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Etiocholanolone Reference Intervals: A Comparative Guide for Researchers

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of etiocholanolone reference intervals in healthy and diseased populations. It summarizes key quantitative data, details experimental protocols for measurement, and visualizes relevant biological pathways and workflows.

Etiocholanolone, a metabolite of androstenedione and testosterone, serves as a valuable biomarker in assessing adrenal cortex function and androgen metabolism. Its levels in urine and serum can fluctuate based on age, sex, and the presence of various pathological conditions. Understanding these variations is critical for clinical research and drug development.

Reference Intervals in Healthy Populations

Etiocholanolone levels in healthy individuals vary significantly with age and sex. In adults, males generally exhibit higher concentrations than females. Levels tend to peak in young adulthood and gradually decline with age. In children, etiocholanolone excretion increases gradually with age, showing a marked rise after the age of 13.

Below are tables summarizing urinary etiocholanolone reference intervals for healthy adult and pediatric populations.

Table 1: Urinary Etiocholanolone Reference Intervals in Healthy Adults (µg/24 hours)

| Age (years) | Male (2.5th - 97.5th percentile) | Female (2.5th - 97.5th percentile) |
|-------------|----------------------------------|------------------------------------|
| 20 | 883 - 5047 | 390 - 2531 |
| 30 | 794 - 4743 | 338 - 2224 |
| 40 | 673 - 4308 | 275 - 1910 |
| 50 | 531 - 3770 | 211 - 1589 |
| 60 | 385 - 3165 | 155 - 1294 |
| 70 | 249 - 2531 | 109 - 1055 |
| 80 | 138 - 1910 | 75 - 884 |

Data adapted from a study on the urinary steroid metabolome in a European adult population.
[\[1\]](#)[\[2\]](#)

Table 2: Urinary Etiocholanolone Reference Intervals in Healthy Children and Adolescents (µg/24 hours)

| Age (years) | Boys (Median) | Girls (Median) |
|-------------|--------------------|--------------------|
| 3-8 | Gradual Increase | Gradual Increase |
| 9-13 | Marked Increase | Marked Increase |
| 14-16 | Continued Increase | Continued Increase |

Qualitative description based on a study of 17-ketosteroids in children with normal sexual development.[\[3\]](#) A separate study provides more granular data presented as percentiles, showing a consistent rise from age 3 to 18.[\[4\]](#)[\[5\]](#)

Etiocholanolone Levels in Diseased Populations

Alterations in etiocholanolone levels are associated with a range of diseases, reflecting underlying disturbances in steroid metabolism.

Table 3: Etiocholanolone Levels in Various Diseased Populations

| Disease | Finding | Population | Quantitative Data (where available) |
|--------------------------------------|--------------|-------------------|---|
| Polycystic Ovary Syndrome (PCOS) | Elevated | Women | Median excretion significantly higher than in healthy controls.[4] |
| Congenital Adrenal Hyperplasia (CAH) | Elevated | Children & Adults | Markedly increased urinary excretion of etiocholanolone is a characteristic feature, particularly in 21-hydroxylase deficiency.[5][6][7] |
| Liver Disease (Cirrhosis) | Decreased | Adults | A gradual decrease in etiocholanolone excretion is observed with the progression of liver disease from acute hepatitis to cirrhosis.[8] |
| Breast Cancer | Inconsistent | Women | Some studies report no significant difference in urinary etiocholanolone levels between breast cancer patients and controls, while others suggest a potential link that may be influenced by menopausal status.[4][9][10] |
| Prostate Cancer | Limited Data | Men | The direct correlation between etiocholanolone levels |

and prostate cancer is not well-established in the reviewed literature.

Experimental Protocols for Etiocholanolone Measurement

The quantification of etiocholanolone is predominantly performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for urinary steroid profiling, including the analysis of etiocholanolone.

Sample Preparation:

- **Hydrolysis:** Urine samples are subjected to enzymatic hydrolysis (e.g., using β -glucuronidase/arylsulfatase) to cleave conjugated steroids.
- **Extraction:** Free steroids are extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or a solid-phase extraction cartridge).
- **Derivatization:** The extracted steroids are derivatized (e.g., methyloxime-trimethylsilyl ethers) to increase their volatility and improve chromatographic separation.

GC-MS Analysis:

- **Gas Chromatograph:** Equipped with a capillary column suitable for steroid separation.
- **Mass Spectrometer:** Operated in either full-scan or selected-ion monitoring (SIM) mode for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for the simultaneous quantification of multiple steroid hormones, including etiocholanolone, in both urine and serum.

Sample Preparation:

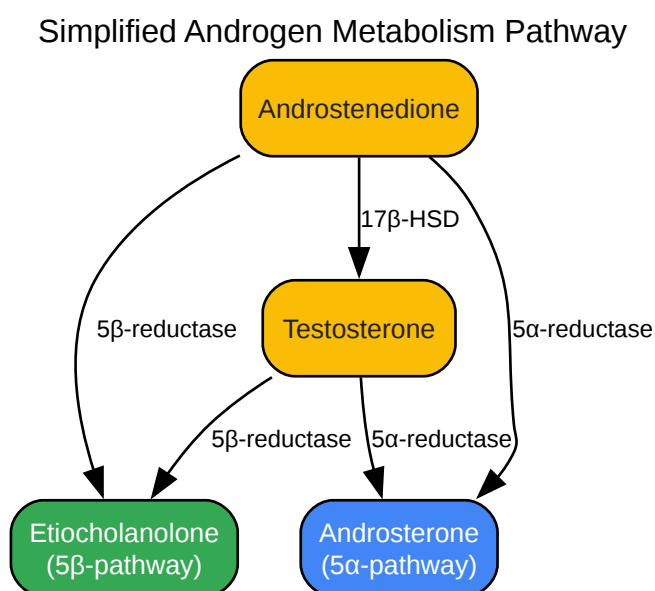
- **Protein Precipitation/Extraction:** For serum samples, proteins are precipitated (e.g., with methanol or acetonitrile), followed by solid-phase or liquid-liquid extraction. Urine samples may undergo direct injection after dilution or a similar extraction procedure.
- **Derivatization (Optional):** While not always necessary, derivatization can be employed to enhance ionization efficiency.

LC-MS/MS Analysis:

- **Liquid Chromatograph:** Utilizes a reversed-phase column for separation.
- **Tandem Mass Spectrometer:** Operated in multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification.

Signaling Pathways and Experimental Workflows

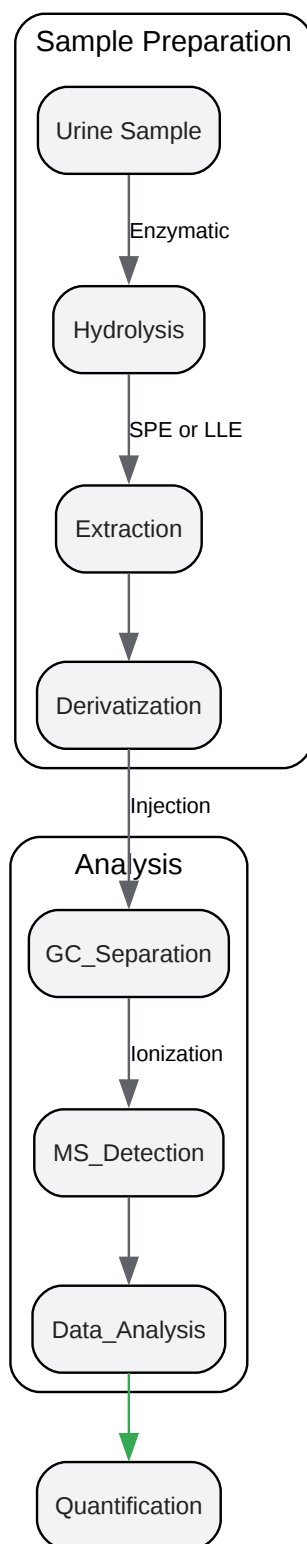
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to etiocholanolone.



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Caption: Simplified pathway of etiocholanolone formation.

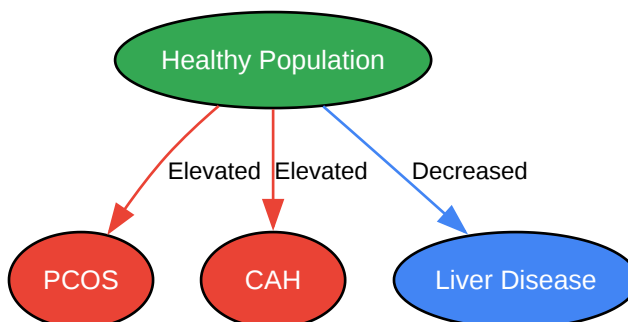
General GC-MS Workflow for Urinary Etiocholanolone



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Caption: Workflow for etiocholanolone analysis by GC-MS.

Etiocholanolone Levels in Health and Disease



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Caption: Etiocholanolone level changes in disease states.

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- To cite this document: BenchChem. [Epitiocholanolone reference intervals in healthy and diseased populations.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201996#epitiocholanolone-reference-intervals-in-healthy-and-diseased-populations]

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